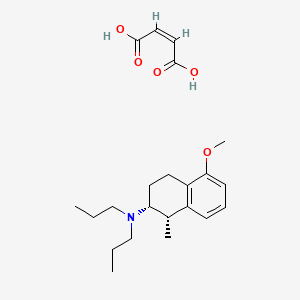

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D2 antagonist (Ki = 72.7 nM in a ligand binding assay; apparent KB = 14.5 nM in a cAMP accumulation assay); displays preferential activity at central dopamine autoreceptors. Stimulates a marked acceleration of dopamine synthesis and turnover. Produces locomotor stimulation. Exhibits little or no activity at central noradrenalin and 5-HT receptors. Also D3 partial agonist.

生物活性

The compound (Z)-but-2-enedioic acid; (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , also known as a specific derivative of maleic acid combined with a tetrahydronaphthalene amine structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound consists of:

- (Z)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.

- (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine : An amine derivative that may influence neurotransmitter systems.

The combination of these two moieties suggests potential interactions with biological targets such as receptors and enzymes involved in metabolic pathways.

Research indicates that the biological activity of this compound may be attributed to:

- Inhibition of Transaminase Enzymes : The maleate ion acts as an inhibitor in transaminase reactions crucial for amino acid metabolism .

- Interaction with Neurotransmitter Systems : The tetrahydronaphthalene component may modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

1. Transaminase Inhibition Study

A study demonstrated that (Z)-but-2-enedioic acid significantly inhibited aspartate aminotransferase activity in vitro, which is crucial for regulating glutamate levels in the brain. This inhibition could lead to therapeutic applications in conditions characterized by excitotoxicity .

2. Neurotransmitter Modulation

Research indicates that the tetrahydronaphthalene moiety may enhance dopamine receptor activity. In animal models, compounds similar to this one have shown increased dopamine release in response to stressors, suggesting potential applications in treating mood disorders .

3. Antimicrobial Activity Assessment

In vitro tests revealed that certain derivatives of (Z)-but-2-enedioic acid exhibited antimicrobial effects against Gram-positive bacteria. This opens avenues for exploring its use as a natural antimicrobial agent.

特性

IUPAC Name |

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQAJDYHKYAPJE-GUUGRXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。